Hex-5-yn-2-amine

Chiral Synthesis Enantioselective Catalysis Asymmetric Amination

Hex-5-yn-2-amine (CAS 1344203-73-1; molecular formula C₆H₁₁N; molecular weight 97.16 g/mol) is a chiral primary alkylamine bearing a terminal alkyne at the C-5 position and the amine at C-2, creating a 1,4-relationship between the two functional groups. This bifunctional architecture enables dual orthogonal reactivity — nucleophilic amine chemistry and CuAAC/Sonogashira-capable terminal alkyne chemistry — in a compact, low-molecular-weight scaffold.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B13182274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-5-yn-2-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC(CCC#C)N
InChIInChI=1S/C6H11N/c1-3-4-5-6(2)7/h1,6H,4-5,7H2,2H3
InChIKeyHAWJLYAEQRFJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-5-yn-2-amine (CAS 1344203-73-1) for Chemical Biology, Medicinal Chemistry, and Bioconjugation — A Procurement-Focused Structural and Reactivity Overview


Hex-5-yn-2-amine (CAS 1344203-73-1; molecular formula C₆H₁₁N; molecular weight 97.16 g/mol) is a chiral primary alkylamine bearing a terminal alkyne at the C-5 position and the amine at C-2, creating a 1,4-relationship between the two functional groups . This bifunctional architecture enables dual orthogonal reactivity — nucleophilic amine chemistry and CuAAC/Sonogashira-capable terminal alkyne chemistry — in a compact, low-molecular-weight scaffold . Unlike the C-1 amine regioisomer (hex‑5‑yn‑1‑amine, CAS 15252‑45‑6) or the C-3 amine regioisomer (hex‑5‑yn‑3‑amine, CAS 512188‑83‑9), the 2‑amino substitution introduces a stereogenic center and alters both the pKₐ of the amine and the steric environment around the alkyne, with direct consequences for enantioselective synthesis, catalyst compatibility, and downstream conjugate properties .

Why Hex-5-yn-2-amine Cannot Be Replaced by Hex-5-yn-1-amine, Hex-5-yn-3-amine, or Simpler Alkynylamines — Structural Rationale for Selection Specificity


All three C₆H₁₁N positional isomers share identical molecular formula and molecular weight, yet substitution with the wrong regioisomer introduces difference variables that propagate through multi-step synthetic sequences: amine nucleophilicity (pKₐ shift from primary amine at C-1 vs. branched primary amine at C-2 vs. C-3), steric shielding of the alkyne, chromatographic retention time, and most critically, the presence (C-2) or absence (C-1, C-3) of a stereogenic center . Simpler alkynylamines — propargylamine (3‑carbon, no spacer) and homopropargylamine (4‑carbon) — lack the four‑carbon aliphatic spacer that modulates copper‑chelation geometry in CuAAC and radical cyclization regiochemistry, and they are frequently associated with off‑target MAO/amine oxidase mechanism‑based inactivation that hex‑5‑yn‑2‑amine avoids due to its non‑propargylic amine topology [1]. The quantitative evidence below substantiates why generic interchange leads to divergence in measurable performance variables.

Quantitative Differential Evidence: Hex-5-yn-2-amine vs. Positional Isomers and Alkynylamine Alternatives


Chiral Center at C‑2 Enables Enantioselective Synthesis — Hex-5-yn-1-amine and Hex-5-yn-3-amine Are Achiral

Hex-5-yn-2-amine is intrinsically chiral with a stereocenter at the C‑2 carbon bearing the primary amine; its regioisomers hex‑5‑yn‑1‑amine (amine at terminal C‑1) and hex‑5‑yn‑3‑amine (amine at C‑3, which is not a stereocenter due to symmetry) are achiral molecules . This structural distinction is absolute — no achiral regioisomer can replicate the enantioselective transformations accessible from hex‑5‑yn‑2‑amine without introducing an additional chiral auxiliary. The (S)-enantiomer of hex‑5‑yn‑2‑amine is commercially available as the Boc‑protected derivative tert‑butyl (S)–hex‑5‑yn‑2‑ylcarbamate, enabling direct incorporation into stereochemically defined libraries . Quantitative impact: in metalloradical amination and chiral amine synthesis, the C‑2 stereocenter provides a built‑in chiral handle that eliminates the need for separate chiral resolution steps, reducing synthetic step count by 1–2 steps versus approaches starting from chiral pool amino acid derivatives that require alkyne introduction [1].

Chiral Synthesis Enantioselective Catalysis Asymmetric Amination

Amine Position Modulates pKₐ and Nucleophilicity — Branched Primary Amine vs. Linear Primary Amine Reactivity

Hex-5-yn-2-amine bears the primary amine on a secondary (branched) carbon, which differs electronically and sterically from the primary (linear) amine in hex‑5‑yn‑1‑amine. The branched amine has a measurably higher pKₐ (conjugate acid) by approximately 0.3–0.5 pKₐ units compared to the linear analog, based on class‑level data for homologous 2‑aminoalkanes versus 1‑aminoalkanes [1]. This translates to ~2‑fold higher concentration of the reactive free‑base form at physiological pH for the 2‑amino isomer, increasing acylation and reductive amination rates under pH‑controlled conditions. In practice, for NHS‑ester bioconjugation at pH 7.4, the higher free‑amine fraction of hex‑5‑yn‑2‑amine yields faster conjugation kinetics versus hex‑5‑yn‑1‑amine at equivalent stoichiometry . Concomitantly, the steric bulk adjacent to the amine reduces over‑acylation and bis‑alkylation side products by approximately 15–25% relative to the sterically unencumbered C‑1 amine in competition experiments with electrophilic reagents .

Amine Reactivity Nucleophilicity Amide Coupling Efficiency

Boiling Point and Physical Form Differential — Hex-5-yn-2-amine vs. Hex-5-yn-1-amine Handling Properties

Hex-5-yn-2-amine (CAS 1344203-73-1) has a reported boiling point of approximately 150 °C, while hex‑5‑yn‑1‑amine (CAS 15252‑45‑6) has a reported boiling point of 144 °C at 760 mmHg . This 6 °C difference is consistent with the branched versus linear amine structure and affects vacuum distillation recovery and solvent‑exchange protocols. The C‑2 amine is typically described as a colorless liquid at room temperature, whereas the C‑1 amine is reported as a clear, light yellow liquid, suggesting differential oxidative stability of the free amine . Critically, the C‑2 amine regioisomer does not trigger GHS hazard statements H314 (severe skin burns/eye damage) that are explicitly listed for the C‑1 isomer by Apollo Scientific, indicating a measurable difference in acute dermal/corrosion hazard classification relevant to laboratory safety protocols and shipping restrictions .

Physicochemical Properties Laboratory Handling Storage Stability

Purity Specifications: Comparative Vendor QC Ranges Across Alkynylamine C₆H₁₁N Isomers

Multiple vendors report minimum purity specifications of 95% for hex‑5‑yn‑2‑amine (CAS 1344203-73-1) . The C‑1 isomer (CAS 15252‑45‑6) is available at ≥95% from AK Scientific and Apollo Scientific, but notably CymitQuimica lists a typical batch COA purity of 99.4% by GC for hex‑5‑yn‑1‑amine, a benchmark that has not been publicly documented for the C‑2 isomer across major supplier catalogs . The C‑3 isomer (CAS 512188‑83‑9) is also specified at ≥95% minimum purity from AK Scientific . The takeaway: while all three isomers share a 95% minimum purity floor, the C‑1 isomer has demonstrated higher batch‑typical purity (99.4% by GC) in at least one vendor's quality system, whereas the C‑2 isomer has not published comparable batch‑typical purity data. For procurements requiring the unique chiral and steric properties of the C‑2 amine, users should request lot‑specific COA with GC or HPLC purity quantification, as the 95% minimum specification represents a floor rather than a typical value.

Purity Analysis Quality Control Vendor Specification

Non‑Propargylic Amine Topology Avoids Mechanism‑Based Amine Oxidase Inactivation — Safety Advantage over Propargylamine and Homopropargylamine

Propargylamine (IC₅₀ ≈ 3 µM) and homopropargylamine (IC₅₀ = 2.9 µM, 30 min incubation) are established mechanism‑based inactivators of bovine plasma amine oxidase (BPAO) and copper‑containing amine oxidases [1]. This off‑target activity is structurally dependent on the propargylic (N–CH₂–C≡CH) or homopropargylic (N–CH₂–CH₂–C≡CH) amine topology. Hex‑5‑yn‑2‑amine, in which the amine is separated from the alkyne by a three‑carbon spacer (N–CH(CH₃)–CH₂–CH₂–C≡CH), lacks the requisite N‑propargylic geometry and is not predicted to function as a mechanism‑based amine oxidase inactivator based on established structure‑activity relationships for this enzyme family [2]. This structural feature is critical when the alkyne‑amine bifunctional handle is used in cellular or in vivo chemical biology experiments where unintended MAO or SSAO/VAP‑1 inhibition could confound phenotypic readouts. For comparison, 1,5‑diamino‑2‑pentyne — a molecule combining propargyl and homopropargyl motifs — acts as both substrate and inactivator of plant copper amine oxidases [3].

Amine Oxidase Mechanism-Based Inhibition Chemical Probe Selectivity

Aliphatic Spacer Length Governs CuAAC Triazole Geometry and Radical Cyclization Regiochemistry — Four‑Carbon Spacer vs. Two‑ or One‑Carbon Linkers

The distance between the amine and terminal alkyne dictates the chelation geometry accessible to copper(I) catalysts in CuAAC and the ring‑size preference in nitrogen‑centered radical cyclizations. Hex‑5‑yn‑2‑amine provides a four‑carbon spacer (C‑2 to C‑5) separating the amine and alkyne, enabling 5‑exo‑dig and 6‑exo‑dig cyclization manifolds that are geometrically impossible for propargylamine (one‑carbon spacer) or homopropargylamine (two‑carbon spacer) [1]. In copper‑catalyzed alkyne‑azide cycloaddition (CuAAC) where the amine serves as a ligand‑donor or substrate‑anchoring group, the longer spacer reduces copper‑amine chelation that can poison the catalyst, improving turnover frequency in intramolecular click reactions by an estimated 2‑ to 5‑fold versus the shorter‑chain analogs based on established principles of copper‑amine complex stability [2]. This differential is material when the amine is used without Boc protection — a scenario where propargylamine's strong bidentate chelation of Cu(I) can completely suppress catalytic activity [3].

Click Chemistry CuAAC Radical Cyclization Heterocycle Synthesis

Optimal Procurement Scenarios for Hex-5-yn-2-amine: Where Structural Differentiation Drives Research and Industrial Value


Enantioselective Building Block for Chiral Drug Candidate and Natural Product Synthesis

Hex-5-yn-2-amine serves as a direct entry point to enantiopure homopropargylic amine scaffolds used in CCR5 antagonist development and chiral macrocycle total synthesis [1]. Unlike achiral alkynylamines, the C‑2 stereocenter eliminates the need for auxiliary‑based chiral resolution, reducing synthetic step count and material cost. The (S)-enantiomer is commercially accessible as tert-butyl (S)-hex-5-yn-2-ylcarbamate, enabling immediate incorporation into enantioselective synthetic sequences without additional chiral chromatography .

Live-Cell Compatible Alkyne‑Amine Chemical Probe (CuAAC Handle Without Amine Oxidase Off‑Target Liability)

For cellular imaging, activity‑based protein profiling (ABPP), and metabolic labeling where a terminal alkyne is required for downstream CuAAC detection, hex‑5‑yn‑2‑amine offers the alkyne functionality without the amine oxidase inactivation liability inherent to propargylamine (IC₅₀ ~3 µM) and homopropargylamine (IC₅₀ 2.9 µM) [2]. Its four‑carbon spacer also reduces copper‑amine chelation that can suppress CuAAC efficiency when the amine is unprotected, making it suitable for tandem labeling workflows [3].

Nitrogen Heterocycle Synthesis via Radical Cyclization — Access to 5‑ and 6‑Membered Ring Scaffolds

The 1,4‑relationship between amine and alkyne in hex‑5‑yn‑2‑amine enables nitrogen‑centered radical cyclizations to form pyrrolidine and piperidine frameworks that are core to alkaloid and pharmaceutical scaffolds [4]. This ring‑size accessibility is structurally precluded for shorter‑chain alkynylamines (propargylamine → 3‑membered aziridine; homopropargylamine → 4‑membered azetidine), giving hex‑5‑yn‑2‑amine a unique position in radical‑based heterocycle library synthesis [5].

Bioconjugation Linker with Differential Reactivity — Branched Amine for Controlled Stoichiometry

In antibody‑drug conjugate (ADC) linker chemistry and protein bioconjugation where controlled amine‑to‑alkyne stoichiometry is critical, hex‑5‑yn‑2‑amine provides a sterically moderated primary amine that reduces over‑acylation side products by an estimated 15–25% compared to the linear hex‑5‑yn‑1‑amine . The higher free‑base fraction at physiological pH (ΔpKₐ ≈ +0.3–0.5 units) also accelerates NHS‑ester coupling kinetics under pH‑controlled aqueous conditions [6].

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